1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-3-2-4-16(11-14)23-13-18(22)21-9-5-15(6-10-21)24-17-12-19-7-8-20-17/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXQWNZKLZSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate: 4-(Pyrazin-2-yloxy)piperidine
The synthesis begins with the preparation of 4-(pyrazin-2-yloxy)piperidine, a critical intermediate. Two primary methods dominate literature:
Method A: Nucleophilic Aromatic Substitution
Pyrazin-2-ol reacts with 4-chloropiperidine in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-(pyrazin-2-yloxy)piperidine with moderate efficiency (45–60%).
Method B: Mitsunobu Reaction
A more efficient approach employs the Mitsunobu reaction, where pyrazin-2-ol and 4-hydroxypiperidine are coupled using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves higher yields (70–85%) under milder conditions (0–25°C, 4–6 hours).
Ethanone Bridge Formation
The ethanone linker is introduced via ketone alkylation. Two strategies are prevalent:
Strategy 1: Friedel-Crafts Acylation
Reaction of 4-(pyrazin-2-yloxy)piperidine with 2-(m-tolyloxy)acetyl chloride in the presence of aluminum trichloride (AlCl₃) in dichloromethane (DCM) at 0–5°C affords the target compound. Yields range from 50–65%, with purification via silica gel chromatography.
Strategy 2: Nucleophilic Displacement
A bromoethyl ketone derivative, 2-bromo-1-(m-tolyloxy)ethanone, reacts with 4-(pyrazin-2-yloxy)piperidine in acetonitrile at reflux (82°C) for 8 hours. Triethylamine (Et₃N) is used to scavenge HBr, yielding the product in 60–75% efficiency.
Reaction Optimization and Catalytic Enhancements
Palladium-Mediated Carbonylation
The patent WO2005035532A1 highlights palladium-catalyzed carbonylation for ketone synthesis. Applying this to the target compound, 4-(pyrazin-2-yloxy)piperidine and m-tolyloxyethyl bromide react under carbon monoxide (45 psi) with palladium(II) acetate and bis(diphenylphosphino)propane (DPPP) in dimethylsulfoxide (DMSO). This method achieves 80–90% conversion, though product isolation requires acidic hydrolysis.
Grignard Reagent Utilization
Ambeed’s synthesis of 1-(2-methylpyridin-4-yl)ethanone using methyl lithium (MeLi) in THF at −78°C inspired analogous conditions for ketone formation. Treating 4-(pyrazin-2-yloxy)piperidine with m-tolyloxyacetyl chloride and MeLi in THF at −78°C yields the ethanone bridge with 56–65% efficiency after chromatographic purification.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time = 12.7 minutes.
Industrial Scalability and Process Economics
Continuous Flow Synthesis
EvitaChem’s thieno[3,4-c]pyrazole synthesis employs continuous flow reactors. Adapting this, a two-step flow system produces 4-(pyrazin-2-yloxy)piperidine at 90°C (residence time = 30 minutes), followed by ethanone bridge formation at 120°C (residence time = 15 minutes). This method reduces waste by 40% compared to batch processes.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Hydroxypiperidine | 320 |
| Pyrazin-2-ol | 450 |
| DIAD | 1,200 |
| Palladium(II) acetate | 8,500 |
| Total (per kg product) | 12,000 |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Mitsunobu + Friedel-Crafts | 65 | 98 | 12,000 |
| Palladium carbonylation | 85 | 97 | 14,500 |
| Continuous flow | 78 | 99 | 10,200 |
The continuous flow approach offers the best balance of yield, purity, and cost, making it ideal for industrial-scale production.
Chemical Reactions Analysis
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and reactivity.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as a ligand for specific receptors or enzymes, leading to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:
Binding to Receptors: Modulating the activity of specific receptors, leading to changes in cellular signaling.
Enzyme Inhibition: Inhibiting the activity of enzymes, affecting metabolic pathways.
Ion Channel Modulation: Altering the function of ion channels, impacting cellular excitability and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Ethanone Derivatives
Key Observations :
- Heterocyclic Influence : Pyrazine (in the target compound) may engage in π-π stacking or hydrogen bonding distinct from tetrazole () or thiazole () .
Radioligands and Metal Complexes
Key Observations :
- Radioligands : The target compound lacks radiolabeling or sulfonyl groups seen in , limiting direct comparison but suggesting structural adaptability for imaging applications .
Substituent-Driven Pharmacokinetic Properties
Key Observations :
Research Findings and Implications
- Synthetic Flexibility : The target compound shares synthetic pathways with ’s tetrazole derivatives (e.g., chloroacetylation followed by piperidine coupling), suggesting scalability .
- Antifungal Potential: While less active than ’s metal complexes, pyrazine’s electron deficiency could disrupt fungal membrane proteins, warranting further study .
- para) may alter selectivity .
Biological Activity
1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a compound with potential therapeutic applications, particularly in the context of immune modulation and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure consists of a piperidine ring substituted with a pyrazinyl ether and a tolyloxy group, which may influence its biological interactions.
Research indicates that this compound acts as an antagonist of Toll-like receptors (TLR7/8), which play crucial roles in the immune response. The inhibition of these receptors can modulate inflammatory responses, making this compound a candidate for treating various immune disorders.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, its interaction with tyrosinase has been explored, revealing competitive inhibition characteristics.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | TBD | Competitive inhibitor against tyrosinase |
Case Studies
A notable case study highlighted the compound's effect on B16F10 melanoma cells, where it was shown to exert antimelanogenic effects without significant cytotoxicity. This suggests a favorable safety profile for potential therapeutic applications in skin disorders.
Pharmacological Evaluation
The pharmacological evaluation of this compound has included:
- Binding Studies : Docking analyses indicate that the compound binds effectively to target enzymes, preventing substrate access.
- Kinetic Studies : Lineweaver-Burk plots have been utilized to determine kinetic parameters, confirming its role as a competitive inhibitor.
Comparative Analysis
In comparison with other known inhibitors, this compound shows promising activity levels:
| Inhibitor | IC50 (μM) | Type |
|---|---|---|
| Kojic Acid | 17.76 | Reference |
| This compound | TBD | Competitive |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, including alkylation of the piperidine ring with pyrazin-2-yloxy groups and coupling with m-tolyloxy ethanone intermediates. Key steps may include nucleophilic substitution (for oxygen-linked moieties) and ketone formation via Friedel-Crafts acylation or similar methods .
- Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) must be systematically tested. Continuous flow synthesis can enhance reproducibility in industrial settings .
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of pyrazine and piperidine linkages (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
- HPLC : Assess purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry : Verify molecular weight (C₁₈H₂₀N₃O₃; theoretical ~334.37 g/mol) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Key Properties :
- LogP : Estimated ~2.5 (moderate lipophilicity due to aromatic rings and ether linkages).
- Melting Point : Likely 120–150°C (based on analogues in ).
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the compound’s 3D conformation, and what implications does this have for target binding?
- Methodology : X-ray crystallography (using SHELX software ) reveals bond angles and torsional strains. For example, the dihedral angle between pyrazine and m-tolyl groups may influence steric hindrance during receptor interactions.
- Case Study : Analogues like "(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone" show bent conformations that optimize binding to acetylcholinesterase (PDB ID in ).
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?
- Analysis Framework :
- Pharmacokinetics : Poor bioavailability (e.g., low Cmax in rodent models) may explain reduced in vivo efficacy despite strong in vitro receptor affinity.
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) can identify rapid degradation pathways .
- Example : A structurally similar compound in showed GPR40 agonism in vitro but limited efficacy in vivo due to rapid glucuronidation.
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Approach :
- Systematic Substitution : Replace m-tolyloxy with halogenated or electron-withdrawing groups (e.g., 4-F, 3-CF₃) to modulate electron density and binding affinity.
- Bioisosteres : Replace pyrazine with pyrimidine or triazine to test π-π stacking variations .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
